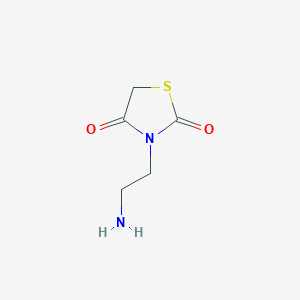
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is an organic compound with a unique structure that includes a chlorinated propyl group and a tetrahydrophthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropylamine and 3-methylphthalic anhydride.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the desired tetrahydrophthalazine derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is also common.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced tetrahydrophthalazine derivatives.
Substitution: Azido derivatives or other substituted products.
Scientific Research Applications
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The chloropropyl group can participate in nucleophilic substitution reactions, while the tetrahydrophthalazine core may interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloropropyl)-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the chloropropyl group, which may reduce its potential for nucleophilic substitution reactions.
Uniqueness
2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is unique due to the presence of both the chloropropyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69g/mol |
IUPAC Name |
2-(3-chloropropyl)-3-methylphthalazine-1,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c1-14-11(16)9-5-2-3-6-10(9)12(17)15(14)8-4-7-13/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
SMUMSCNBASXYCR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-bromoethoxy)phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B385912.png)



![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B385921.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)
![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)



![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B385933.png)
![2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B385934.png)


